molecular formula C5H5BrF2N2 B6153665 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 2248389-97-9

5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B6153665
CAS No.: 2248389-97-9
M. Wt: 211.01 g/mol
InChI Key: WDLWCHPUZGWOIA-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Medicinal and Agrochemical Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in the fields of medicinal and agrochemical chemistry. nih.govsmolecule.com Its derivatives are known to exhibit a vast spectrum of biological activities, making them essential components in drug discovery and crop protection. mdpi.comnih.gov In medicine, pyrazole-based compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral agents. nih.govnih.govnih.gov The structural versatility of the pyrazole ring allows for tailored modifications, enabling chemists to fine-tune the pharmacological profiles of new derivatives to achieve desired therapeutic effects. nih.gov

In the agrochemical sector, pyrazole derivatives are equally vital, forming the active core of numerous commercial pesticides, including insecticides, herbicides, and fungicides. rsc.orgnih.govcbijournal.com Their efficacy often stems from their ability to inhibit specific enzymes in pests or pathogens, leading to effective control and crop protection. nih.gov The commercial success of products like Fipronil (insecticide) and a new generation of fungicides highlights the enduring importance of this heterocyclic system. rsc.orgnih.gov The sustained research interest in pyrazoles is driven by their proven track record and the continuous need for novel compounds to address challenges like drug resistance and the demand for more sustainable agricultural practices. nih.govnih.gov

The Unique Role of Halogen and Fluorine Substituents in Pyrazole Chemistry

The introduction of halogen atoms—such as bromine, chlorine, and particularly fluorine—onto the pyrazole ring is a powerful strategy for modulating a molecule's physicochemical and biological properties. nih.gov Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgnih.gov

Fluorine and fluorine-containing groups, like the difluoromethyl group (-CHF2), play an especially unique role. The high electronegativity and small size of the fluorine atom can alter the electronic distribution within the pyrazole ring, influence acidity and basicity, and participate in favorable interactions with protein targets, such as hydrogen bonding. rsc.orgresearchgate.net Incorporating fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the bioavailability and duration of action of a drug or agrochemical. rsc.orgnih.gov This strategic use of fluorine has led to the development of numerous successful commercial products, underscoring the importance of fluoro-substituted pyrazoles in modern chemical research. rsc.org

Structural and Electronic Context of 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

The compound this compound is a highly functionalized heterocycle with a specific arrangement of substituents that dictates its chemical reactivity and potential applications. The pyrazole ring itself is an electron-rich aromatic system. nih.gov However, the electronic nature of the ring is significantly modified by its substituents.

Difluoromethyl Group (-CHF2) at C3: This group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. Its presence decreases the electron density of the pyrazole ring, influencing its reactivity towards electrophilic and nucleophilic reagents.

Methyl Group (-CH3) at N1: The methyl group is electron-donating and also serves to block one of the nitrogen atoms, preventing tautomerism and simplifying the reactivity of the molecule. researchgate.net

The combination of these groups creates a unique electronic landscape on the pyrazole ring. The positions adjacent to the substituents (C4) and the substituents themselves become key sites for chemical reactions. This highly functionalized structure serves as a versatile building block in organic synthesis.

Physicochemical Properties of Related Halogenated Pyrazoles
Compound NameMolecular FormulaMolecular Weight (g/mol)Physical Form
3-Bromo-1-methyl-1H-pyrazoleC4H5BrN2161.00Liquid
5-Bromo-1-methyl-1H-pyrazoleC4H5BrN2161.00Solid
3-Bromo-5-(trifluoromethyl)-1H-pyrazoleC4H2BrF3N2214.97Solid
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazoleC7H6BrF5N2O309.03Data not available

Overview of Research Trajectories for this compound and its Close Derivatives

Research involving this compound and its derivatives is predominantly channeled towards the discovery and development of novel agrochemical fungicides. nih.gov The core structure, 3-(difluoromethyl)-1-methyl-1H-pyrazole, is a key component of a modern class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govresearchgate.net These compounds function by blocking the mitochondrial respiratory chain in fungi, leading to potent and broad-spectrum fungicidal activity.

The primary research trajectory involves using this compound as a key intermediate. The bromine atom at the 5-position can be strategically replaced or used in coupling reactions to build more complex molecules. However, the most prominent application is in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides. nih.govnih.gov In this pathway, a carboxylic acid group is first introduced at the 4-position, and this is subsequently coupled with various amine-containing fragments to generate large libraries of novel amide derivatives. cbijournal.comnih.gov

Several highly successful commercial fungicides are based on this pyrazole-4-carboxamide scaffold, demonstrating the fruitfulness of this research direction. The goal of ongoing research is to synthesize new analogues with improved potency, a broader spectrum of activity, and better resistance profiles compared to existing treatments. nih.govnih.govacs.org Studies often involve extensive structure-activity relationship (SAR) analyses, where modifications are made to the amine portion of the molecule while retaining the essential 3-(difluoromethyl)-1-methyl-1H-pyrazole core. nih.govresearchgate.net

Examples of Commercial Fungicides with the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Core
Fungicide NameDeveloperYear of Introduction
BixafenBayer2011
IsopyrazamSyngenta2010
SedaxaneSyngenta2011
FluxapyroxadBASF2012
BenzovindiflupyrSyngenta2012

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-(difluoromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-10-4(6)2-3(9-10)5(7)8/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLWCHPUZGWOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248389-97-9
Record name 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
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Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available for its construction.

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This reaction, often referred to as the Knorr pyrazole synthesis, offers a straightforward approach to the pyrazole core. In the context of the target molecule, this would involve the reaction of a difluoromethyl-containing 1,3-dicarbonyl precursor with methylhydrazine. The regioselectivity of the reaction is a critical aspect, as the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two possible regioisomers.

A plausible precursor for the synthesis of the 3-(difluoromethyl)pyrazole core is a difluoromethylated β-ketoester, such as ethyl 4,4-difluoroacetoacetate. The reaction of this precursor with methylhydrazine would lead to the formation of the 1-methyl-3-(difluoromethyl)pyrazolone, which can then be further functionalized.

Precursor 1Precursor 2ConditionsProductRef.
1,3-Dicarbonyl CompoundHydrazineAcid or Base CatalysisPyrazole beilstein-journals.org
β-KetoesterMethylhydrazineHeatSubstituted Pyrazolone nih.gov
Acetylenic KetonesHydrazine DerivativesN/AMixture of Regioisomers nih.gov

To enhance synthetic efficiency and reduce waste, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of highly substituted pyrazoles. nih.gov These reactions allow for the combination of three or more starting materials in a single reaction vessel to form the final product, often with high atom economy.

Various MCRs have been developed for pyrazole synthesis, frequently involving the in situ generation of the 1,3-dicarbonyl equivalent. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield a polysubstituted pyrazole. The versatility of this approach allows for the introduction of a wide range of substituents onto the pyrazole ring.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeRef.
Aldehydeβ-KetoesterHydrazineVariousPolysubstituted Pyrazole nih.gov
Ketone(Diazomethyl)trimethylsilaneMgBr₂, then AlkyneHeatDisubstituted Pyrazole nih.gov
Hydrazonoyl Halide2,5-dihydroxy-1,4-dithianep-Toluenesulfonic chlorideRoom Temperature1-Aryl-3-trifluoromethylpyrazole researchgate.net

A synthetic route to 5-bromo-1-methyl-1H-pyrazol-3-amine has been disclosed, which starts from diethyl butynedioate and methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. google.com Subsequent bromination with tribromoxyphosphorus, hydrolysis, and further transformations yield the aminopyrazole, which could serve as a precursor for the introduction of the difluoromethyl group. google.com

Installation of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups and capable of participating in hydrogen bonding. rsc.orgcas.cn Its introduction into a molecule can be achieved at various stages of the synthesis.

Late-stage functionalization, the introduction of a functional group at a late step in a synthetic sequence, is a highly desirable strategy in drug discovery. Several methods for the late-stage difluoromethylation of (hetero)aryl C-H bonds have been developed. These methods often rely on the generation of a difluoromethyl radical, which then adds to the aromatic or heteroaromatic ring.

Photoredox catalysis has emerged as a powerful tool for radical generation under mild conditions. rsc.orgnih.gov In this approach, a photocatalyst, upon irradiation with visible light, can initiate a single-electron transfer process to generate the CF₂H radical from a suitable precursor. nih.gov

SubstrateCF₂H SourceCatalyst/ConditionsProductRef.
HeteroareneZn(SO₂CF₂H)₂TBHPDifluoromethylated Heteroarene nih.gov
HeteroareneSodium Difluoromethane SulfonateOrganic Photocatalyst / O₂Difluoromethylated Heteroarene nih.gov

Transition metal catalysis provides a versatile platform for the formation of C-CF₂H bonds. Nickel and iron, being earth-abundant and relatively inexpensive, are attractive choices for catalyzing such transformations.

Nickel-catalyzed cross-coupling reactions of (hetero)aryl halides with a difluoromethyl source are a common strategy. rsc.orgthieme-connect.dechemrxiv.org For example, the nickel-catalyzed reaction of an aryl chloride with chlorodifluoromethane (ClCF₂H) in the presence of a reductant can afford the corresponding difluoromethylated arene. thieme-connect.de A review on late-stage difluoromethylation highlights the successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, a compound structurally similar to the target molecule, using a nickel/photoredox dual catalytic system. rsc.org This suggests that a 5-bromo-1-methyl-1H-pyrazole could be a viable substrate for such a transformation.

Iron-catalyzed difluoromethylation has also been reported, offering a more sustainable alternative to precious metal catalysts.

SubstrateCF₂H SourceCatalystLigand/AdditiveProductRef.
(Hetero)aryl ChlorideClCF₂HNiCl₂Amine Ligand / ZnDifluoromethylated (Hetero)arene thieme-connect.de
Aryl Grignard ReagentCHFI₂Ni(COD)₂TMEDADifluoromethylated Arene rsc.org
Aryl BromideBromodifluoromethaneNi / PhotocatalystSilyl Radical SourceDifluoromethylated Arene rsc.org

Direct C-H difluoromethylation via a radical mechanism is an atom-economical approach that avoids the need for pre-functionalized substrates. nih.gov These reactions are often initiated by the generation of a difluoromethyl radical from a suitable precursor, which then undergoes a Minisci-type reaction with an electron-deficient heteroaromatic ring.

Visible-light photoredox catalysis is a key enabling technology for these transformations, allowing for the generation of the CF₂H radical under mild conditions. rsc.orguliege.be Various difluoromethylating agents, such as Zn(SO₂CF₂H)₂, have been developed for this purpose. nih.gov

Reaction TypeCF₂H Radical SourceInitiationKey FeaturesRef.
Minisci-type ReactionZn(SO₂CF₂H)₂TBHPFor electron-deficient heterocycles nih.gov
Photoredox-mediated C-H difluoromethylationSodium Difluoromethane SulfonateVisible Light / PhotocatalystMild reaction conditions nih.gov
Photolytic C-H difluoromethylationHypervalent Iodine(III) ReagentBlue Light IrradiationDirect C-H functionalization rsc.org

Incorporation via Difluorocarbene Reagents

The introduction of the difluoromethyl (CHF₂) group onto a heterocyclic core is a critical transformation in modern synthetic chemistry. While various difluoromethylating agents exist, methods involving difluorocarbene (:CF₂) are of significant interest due to the reagent's unique reactivity. However, a more contemporary and highly efficient strategy for constructing the 3-(difluoromethyl)pyrazole moiety involves the use of difluoroacetohydrazonoyl bromides as novel and effective difluoromethyl building blocks.

This approach utilizes a [3+2] cycloaddition reaction. Difluoroacetohydrazonoyl bromides, which can be considered precursors to fluorinated nitrile imines, react regioselectively with various alkynes, such as ynones, alkynoates, and ynamides. This cycloaddition provides a direct and efficient protocol to access a wide range of difluoromethyl-substituted pyrazoles in good to excellent yields under mild conditions. acs.org The reaction proceeds by generating a 1,3-dipole from the hydrazonoyl bromide, which then undergoes a cycloaddition with the dipolarophile (the alkyne), thereby constructing the pyrazole ring with the difluoromethyl group pre-installed at the desired position. acs.orgresearchgate.net

Regioselective Bromination and Halogenation Methodologies

Achieving the correct halogenation pattern on the pyrazole ring is crucial for the synthesis of the target compound. The electronic nature of the pyrazole ring dictates that the C4 position is generally the most susceptible to electrophilic attack. Therefore, direct bromination often yields the 4-bromo isomer, necessitating more nuanced strategies to achieve substitution at the C5 position.

Direct electrophilic bromination of a 1-methyl-3-(difluoromethyl)-1H-pyrazole precursor typically employs standard brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂). Due to the directing effects of the ring nitrogens and the substituents, the C4 position is the most electron-rich and kinetically favored site for electrophilic aromatic substitution. nih.gov To achieve the desired 5-bromo substitution, alternative strategies are required. One effective method to overcome the inherent regioselectivity is through directed metalation. This involves deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting pyrazolide anion with an electrophilic bromine source. nih.gov This sequence allows for the exclusive formation of the 5-bromo derivative, as demonstrated in analogous iodination reactions where treatment with n-BuLi followed by iodine yielded only the 5-iodo product. nih.gov

Table 1: Reagents for Regioselective Halogenation of Pyrazoles

PositionMethodologyTypical ReagentsSelectivity
C4Electrophilic HalogenationNBS, Br₂, TCCAHigh for C4
C5Directed Metalation-Halogenation1. n-BuLi or LDA; 2. Br₂, I₂, NBSHigh for C5

The synthesis of complex substituted pyrazoles can be accomplished through sequential pathways that build functionality step-by-step. thieme-connect.com These routes offer modularity and precise control over substituent placement. nih.gov For instance, a pyrazole core can be functionalized at one position, followed by halogenation at another. A plausible route to 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole could start with a pre-existing 3-(difluoromethyl)-1-methyl-1H-pyrazole. This intermediate would then undergo regioselective bromination at the C5 position using the directed metalation-bromination protocol described previously. nih.gov

Alternatively, a synthesis could commence from a pyrazole ring that is already brominated at the C5 position. The difluoromethyl group could then be introduced at C3. This often involves the conversion of a precursor functional group, such as a carboxylic acid or an aldehyde at the C3 position, into the difluoromethyl group using specialized fluorinating reagents. patsnap.com This step-wise approach allows for the versatile construction of highly substituted pyrazoles from common intermediates. acs.org

N-Methylation Strategies for Pyrazole Nitrogen

For unsymmetrically substituted pyrazoles, the regioselective installation of a methyl group on one of the two nitrogen atoms can be challenging. In many syntheses of 1,3-disubstituted pyrazoles, the N-methyl group is introduced concurrently with the formation of the heterocyclic ring. This is most commonly achieved by using methylhydrazine as the binucleophile in the condensation reaction with a 1,3-dicarbonyl or equivalent precursor. wikipedia.org This approach typically yields a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted pyrazoles), the ratio of which depends on the reaction conditions and the steric and electronic properties of the substituents on the dicarbonyl component. wikipedia.org

For cases where the pyrazole core is formed first, or when higher regioselectivity is required, post-cyclization N-methylation strategies are employed. Direct methylation of an NH-pyrazole with reagents like methyl iodide or dimethyl sulfate often results in poor selectivity. nih.gov Advanced methods utilize protecting groups to control the site of alkylation. For example, a bulky protecting group such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to direct subsequent functionalization before being removed, enabling a regiocontrolled approach to N-alkylation. nih.gov

Synthesis of Key Intermediates for this compound Derivatives

A pivotal intermediate for many biologically active compounds is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) and its corresponding esters, such as ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP). wikipedia.orgthieme.de

The first reported synthesis of this key intermediate begins with the ethyl ester of difluoroacetoacetic acid. wikipedia.org This precursor is treated with triethyl orthoformate and acetic anhydride to form an enol ether intermediate. Subsequent cyclization with methylhydrazine yields a mixture of regioisomeric pyrazole esters, with DFMMP as the major product. wikipedia.orggoogle.com The final step is the hydrolysis of the ethyl ester to the carboxylic acid (DFPA) using a base like sodium hydroxide. wikipedia.org Industrial-scale manufacturing of DFPA has been optimized by several major chemical companies. wikipedia.org

Table 2: Classical Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

StepStarting MaterialReagentsProduct
1Ethyl 4,4-difluoroacetoacetateTriethyl orthoformate, Acetic anhydrideEthyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
2Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoateMethylhydrazineEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)
3DFMMPSodium hydroxide, then acid workup3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)

More recent synthetic developments have focused on improving efficiency and reducing waste. One such route utilizes an acetyl pyrazole as a key intermediate, avoiding the direct use of difluoroacetoacetic acid derivatives. thieme.de This method involves the difluoroacetylation of dimethylaminovinyl methyl ketone, followed by cyclization and subsequent oxidation of the acetyl group to the carboxylic acid. thieme.de

Preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid and its Derivatives

Routes from N-methyl-3-aminopyrazole

A plausible and established pathway for the synthesis of 5-bromo-1-methyl-1H-pyrazole derivatives involves the use of an N-methyl-3-aminopyrazole intermediate. The conversion of the amino group to a bromo substituent can be effectively achieved through a Sandmeyer-type reaction. This classic transformation involves the diazotization of the 3-amino group, followed by displacement with a bromide salt.

The synthesis of the required precursor, 5-bromo-1-methyl-1H-pyrazol-3-amine, has been described through a multi-step sequence. google.com This route begins with the condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Subsequent reaction with a brominating agent like tribromooxyphosphorus yields the 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. google.com Following hydrolysis to the carboxylic acid and further chemical transformations, the 3-amino pyrazole precursor is obtained. google.com

The Sandmeyer reaction on this precursor proceeds in two main stages:

Diazotization: The 3-amino pyrazole is treated with a nitrite source, typically sodium nitrite, in the presence of a strong acid (e.g., HBr) at low temperatures to form a diazonium salt.

Displacement: The diazonium salt is then reacted with a copper(I) bromide catalyst, which facilitates the displacement of the diazonium group by a bromide ion, yielding the 3-bromo-pyrazole.

Carbonylation and Grignard Exchange Approaches

Functionalization of the pyrazole ring can also be achieved through organometallic intermediates, specifically via Grignard exchange and subsequent carbonylation reactions. These methods are powerful tools for introducing carboxylic acid or amide functionalities, which are precursors to the difluoromethyl group.

Grignard Exchange: The bromine atom on a 5-bromo-pyrazole is susceptible to halogen-magnesium exchange. This reaction is typically performed using a Grignard reagent such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity (forming a "Turbo-Grignard" reagent). sci-hub.seresearchgate.net The exchange converts the C-Br bond into a C-MgBr bond, creating a pyrazole Grignard reagent. This highly reactive intermediate can then be trapped with various electrophiles.

Carbonylation: There are two primary carbonylation strategies from a bromo-pyrazole intermediate:

Carboxylation of the Grignard Reagent: The pyrazole Grignard reagent, formed via halogen-magnesium exchange, can be reacted with carbon dioxide (CO₂) to introduce a carboxylic acid group at the 5-position after an acidic workup.

Palladium-Catalyzed Carbonylation: Alternatively, the 5-bromo-pyrazole can undergo direct carbonylation in the presence of a palladium catalyst, carbon monoxide (CO), and a suitable nucleophile. nih.gov Depending on the reaction conditions and the nucleophile used (e.g., water, alcohol, or amine), this can yield a carboxylic acid, ester, or amide directly. acs.org This method avoids the need to first form the Grignard reagent.

These organometallic routes offer a versatile alternative for constructing key pyrazole intermediates.

Green Chemistry Approaches in Intermediate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Key green methodologies include solvent-free reactions and microwave-assisted synthesis. thieme-connect.com

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds. researchgate.net For pyrazole synthesis, this often involves the mechanical grinding of reactants or conducting the reaction by heating a neat mixture of the starting materials. researchgate.nettandfonline.com One-pot, multi-component reactions under solvent-free conditions have been developed, sometimes using a catalytic amount of an ionic salt, to produce highly functionalized pyrazoles in good yields with reduced reaction times and simpler product isolation. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In pyrazole synthesis, it can dramatically reduce reaction times from hours to minutes while often improving product yields. nih.govresearchgate.net Microwave-assisted methods have been successfully employed for various steps in pyrazole synthesis, including the cyclocondensation of chalcone analogs with hydrazine hydrate to form the pyrazole ring. nih.govdergipark.org.tr This technique is noted for its efficiency, allowing for rapid synthesis of compound libraries for biological evaluation. rsc.org

Green Chemistry ApproachDescriptionKey AdvantagesExample Application
Solvent-Free ReactionsReactants are mixed and reacted in the absence of a solvent, often with grinding or heating. tandfonline.comEliminates solvent waste, reduces energy usage, can lead to faster reaction rates and easier purification. tandfonline.comOne-pot, three-component synthesis of pyrazoles using an ionic salt catalyst at room temperature. tandfonline.com
Microwave-Assisted SynthesisUses microwave energy to rapidly heat the reaction mixture, accelerating the rate of reaction. researchgate.netDrastically reduced reaction times (minutes vs. hours), often higher yields, enhanced reaction efficiency. nih.govCyclocondensation of α,β-unsaturated ketones with hydrazines to form pyrazoles. dergipark.org.trrsc.org
Aqueous MethodsUtilizes water as a benign and environmentally friendly solvent for the reaction. thieme-connect.comNon-toxic, non-flammable, and inexpensive solvent.Synthesis of polyfunctionalized pyrazoles using catalysts in an aqueous medium. thieme-connect.com

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Chloride

The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a crucial activated intermediate, readily used for creating a wide range of amide derivatives. Its synthesis is achieved via the chlorination of its corresponding carboxylic acid.

The precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is a key building block for several modern fungicides. wikipedia.orgthieme.de The synthesis of DFPA has been well-established through various industrial routes. A common method involves the reaction of an ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and subsequent cyclization with methyl hydrazine to form the pyrazole ring. wikipedia.orggoogleapis.com The resulting ester is then hydrolyzed to yield DFPA. wikipedia.org An alternative route involves the oxidation of an acetyl pyrazole intermediate using sodium hypochlorite (NaOCl). thieme.de

Once the carboxylic acid (DFPA) is obtained, it is converted to the more reactive carbonyl chloride. This transformation is typically accomplished by treating DFPA with a standard chlorinating agent. mdpi.com The most common reagent for this purpose is thionyl chloride (SOCl₂), often used in an inert solvent. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion and simplifies purification.

This straightforward conversion provides the essential acyl chloride intermediate required for further elaboration into more complex molecules. mdpi.com

Reactivity and Transformational Chemistry

Reactions at the Bromine Center

The bromine atom on the pyrazole (B372694) ring is a key site for synthetic manipulation, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Halogenated pyrazoles are recognized for their significant utility in various transition-metal-catalyzed coupling reactions. acs.org

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds and is widely used for the arylation of halogenated heterocycles. researchgate.net For bromo-pyrazoles, this palladium-catalyzed reaction provides efficient access to a diverse range of aryl-substituted pyrazoles. rsc.org The reaction typically involves the coupling of the bromo-pyrazole with an aryl boronic acid in the presence of a palladium catalyst and a base. acs.orgnih.gov

The choice of catalyst and conditions is crucial to optimize yield and prevent side reactions, such as debromination. rsc.org Modern catalytic systems, for instance those employing specialized phosphine (B1218219) ligands like XPhos, have proven effective in coupling reactions involving halogenated pyrazolo[1,5-a]pyrimidines, a related class of compounds. rsc.orgacs.org The reaction is compatible with a wide variety of functional groups on both the aryl boronic acid and the pyrazole core, accommodating both electron-donating and electron-withdrawing substituents. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Arylation of Bromo-Heterocycles This table is illustrative of typical conditions reported for related bromo-azaheterocycles.

Aryl Boronic AcidCatalystBaseSolventTypical Yield (%)Reference
Phenylboronic acidXPhosPdG2 / XPhosK₃PO₄Dioxane/H₂O74-85 rsc.org
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O88-90 rsc.org
4-Fluorophenylboronic acidXPhosPdG2 / XPhosK₃PO₄Dioxane/H₂O78 rsc.org
Naphthylboronic acidXPhosPdG2 / XPhosK₃PO₄Dioxane/H₂O85 rsc.org
3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DME70-80 nih.gov

The pyrazole ring, being an electron-deficient heterocycle, facilitates nucleophilic aromatic substitution (SNAr) at its halogenated positions. chinesechemsoc.org The presence of two electronegative nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack and conversely makes them susceptible to nucleophilic attack. chinesechemsoc.org Consequently, the bromine atom at the C5 position of 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole can be displaced by various nucleophiles.

High yields have been reported for the synthesis of 5-(N-alkyl)aminopyrazoles through the microwave-assisted reaction between 5-chloro-pyrazoles and primary alkylamines. researchgate.net This indicates that nucleophiles such as amines, alkoxides, and thiolates can effectively substitute the bromine atom, providing a direct route to further functionalized pyrazoles. The reaction is often facilitated by the electron-withdrawing nature of both the pyrazole ring itself and the C3-difluoromethyl substituent, which stabilize the intermediate Meisenheimer complex formed during the SNAr process.

Directed ortho-Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.org The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. acs.orgnih.gov However, when dealing with aryl halides, a competitive reaction, halogen-metal exchange, can occur. For aryl bromides, this exchange is often faster than ortho-deprotonation. researchgate.net

In the case of this compound, treatment with an alkyllithium reagent like n-butyllithium at low temperature is expected to proceed primarily via bromine-lithium exchange rather than C-H activation. This reaction generates a highly reactive 5-lithiated pyrazole intermediate. This organolithium species can then be trapped with a wide array of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a variety of substituents at the C5 position. The N2-atom of the pyrazole ring can play a key role in coordinating the lithium reagent, facilitating this transformation. dntb.gov.ua

Transformations of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a unique substituent that can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide groups. nih.gov Its own reactivity provides further avenues for molecular modification.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant synthetic challenge. rsc.org Consequently, the direct functionalization of a difluoromethyl group via C-F bond cleavage is difficult and not commonly reported. Most synthetic strategies involving fluoroalkyl groups focus on introducing the entire moiety or modifying other parts of the molecule. rsc.org

While methods exist for the C-F activation of trifluoromethyl groups, often involving transition metals or strong reducing agents, analogous transformations for difluoromethyl groups are less developed. dntb.gov.uarsc.org Research in this area tends to focus on reactions involving the C-H bond of the CF₂H group, which is significantly more reactive than the C-F bonds. researchgate.net

The hydrogen atom of the difluoromethyl group exhibits notable acidity due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. nih.gov This C-H bond can act as a hydrogen bond donor, an interaction that can influence molecular conformation and properties. nih.gov

This acidity allows for the deprotonation of the CF₂H group by a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, to generate a difluoromethyl carbanion. acs.org This α-fluoro-stabilized anion is a potent nucleophile that can react with various electrophiles. This pathway enables the elaboration of the difluoromethyl group into more complex structures, such as by reaction with carbonyl compounds (aldehydes, ketones) to form difluoro-alcohols, or with alkyl halides to form longer-chain fluorinated analogues. This reactivity provides a valuable tool for modifying the steric and electronic properties of the pyrazole at the C3 position.

Hydrogen Bonding Interactions of the Difluoromethyl Group in Molecular Recognition

The difluoromethyl (CF2H) group is increasingly recognized for its role in molecular recognition, primarily through its capacity to act as a "lipophilic hydrogen bond donor". nih.gov This characteristic is of significant interest in fields such as drug design, where modulating a molecule's properties is crucial for its biological activity.

The hydrogen atom of the difluoromethyl group is rendered acidic due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. nih.gov This polarization of the C-H bond allows it to participate in hydrogen bonding interactions with suitable acceptor atoms, such as oxygen or nitrogen, present in biological macromolecules like proteins and enzymes. nih.govnih.gov While it is a weaker hydrogen bond donor compared to traditional groups like hydroxyl (-OH) or amino (-NH2), its unique combination of hydrogen bonding capability and increased lipophilicity offers distinct advantages in the design of bioactive molecules. nih.gov

PropertyDescriptionImplication in Molecular Recognition
Hydrogen Bond Donor The polarized C-H bond can interact with electron-rich atoms (O, N).Enhances binding affinity to biological targets.
Lipophilicity The fluorine atoms increase the lipophilic character of the molecule.Can improve membrane permeability and bioavailability.
Bioisosterism Can act as a bioisostere for hydroxyl, thiol, or amine groups.Allows for fine-tuning of a molecule's physicochemical properties.

Electrophilic and Nucleophilic Reactions on the Pyrazole Ring

The pyrazole ring in this compound is an aromatic heterocycle, and its reactivity towards electrophiles and nucleophiles is influenced by the substituents it bears.

Electrophilic Reactions:

Nucleophilic Reactions:

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring itself is generally challenging due to the electron-rich nature of the aromatic system. masterorganicchemistry.com However, the presence of the electron-withdrawing bromo and difluoromethyl groups could potentially make the ring more susceptible to nucleophilic attack, particularly at the carbon atoms bearing these groups.

More likely is the nucleophilic substitution of the bromide at the C5 position. wikipedia.org This reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the C5 carbon, forming a Meisenheimer-like intermediate, followed by the departure of the bromide ion. masterorganicchemistry.com The success of this reaction would depend on the strength of the nucleophile and the reaction conditions. The table below lists potential nucleophiles and the expected products of such a substitution.

NucleophileReagent ExampleExpected Product
HydroxideSodium hydroxide5-hydroxy-3-(difluoromethyl)-1-methyl-1H-pyrazole
AlkoxideSodium methoxide5-methoxy-3-(difluoromethyl)-1-methyl-1H-pyrazole
AmineAmmonia, primary/secondary amines5-amino/alkylamino-3-(difluoromethyl)-1-methyl-1H-pyrazole
ThiolateSodium thiophenoxide5-(phenylthio)-3-(difluoromethyl)-1-methyl-1H-pyrazole

Derivatization at the N1-Methyl Position

The N1-methyl group of this compound is generally considered to be chemically robust and less prone to direct derivatization under standard conditions. The selective N-methylation of pyrazoles is a well-established synthetic strategy to introduce this group. acs.org However, further functionalization of the existing N1-methyl group is not a commonly reported transformation.

Reactions involving the C-H bonds of the N1-methyl group would likely require harsh conditions, such as radical-initiated processes, which may lack selectivity and could potentially lead to the degradation of the pyrazole ring. The stability of the N1-methyl group makes it a reliable substituent for maintaining the structural integrity of the pyrazole core during other chemical modifications of the molecule.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. For this molecule, it would primarily confirm the coupling between the proton of the difluoromethyl group and the two fluorine atoms, although this is more directly observed in ¹H and ¹⁹F spectra.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the carbon signals for the N-methyl group and the difluoromethyl group by correlating them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. This can provide insights into the preferred conformation of the molecule. A key expected observation would be a NOE between the N-methyl protons and the proton at the C5-adjacent position if a particular conformation brings them close together.

Table 1: Expected 2D NMR Correlations for this compound
Proton SignalExpected HMBC Correlations (to Carbons)Expected NOESY Correlations (to Protons)
H4 (pyrazole ring)C3, C5N-CH₃ protons
N-CH₃C5, N1-adjacent CH4 proton
CHF₂C3, C4H4 proton

Given the presence of a difluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful tool. biophysics.orgnih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis. biophysics.orgnih.gov

The difluoromethyl (CHF₂) group in this compound is expected to exhibit a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this group is highly sensitive to its electronic environment. alfa-chemistry.com In similar pyrazole (B372694) structures, the ¹⁹F signal for a CHF₂ group appears as a doublet due to coupling with the single proton attached to the same carbon (²JF-H). rsc.org The magnitude of this coupling constant is typically in the range of 53-54 Hz. rsc.org The spectrum would be proton-coupled; however, in a proton-decoupled ¹⁹F NMR spectrum, this signal would collapse into a singlet. The large chemical shift range of ¹⁹F NMR makes it an excellent probe for subtle electronic changes in the molecule. biophysics.org

Table 2: Expected ¹⁹F NMR Data
ParameterExpected ValueMultiplicity
Chemical Shift (δ)~ -110 to -118 ppmDoublet (d)
Coupling Constant²JF-H ≈ 53-54 Hz-

Note: Chemical shift is relative to a standard reference like CFCl₃.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

This analysis would confirm the planarity of the pyrazole ring and determine the exact spatial arrangement of the bromo, difluoromethyl, and methyl substituents. Furthermore, it would reveal intermolecular interactions, such as halogen bonding (involving the bromine atom) or hydrogen bonding, that dictate the crystal packing. researchgate.net Such studies on related pyrazole derivatives have been crucial in understanding their solid-state behavior. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a fingerprint that is unique to the compound's structure and bonding. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups. Key expected vibrations include C-H stretching from the methyl and pyrazole ring protons, and strong C-F stretching vibrations from the difluoromethyl group, typically found in the 1100-1000 cm⁻¹ region. The pyrazole ring itself has characteristic ring stretching and bending modes. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-F bonds often yield weak Raman signals, the vibrations of the pyrazole ring and the C-Br bond should be readily observable.

Table 3: Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch (pyrazole ring)
2980-2850Aliphatic C-H stretch (N-CH₃)
1600-1450C=N and C=C ring stretching
1465-1370C-H bending (N-CH₃)
1100-1000Strong C-F stretching (CHF₂)
700-500C-Br stretch

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₅H₅BrF₂N₂) by providing a highly accurate mass measurement of the molecular ion ([M]⁺). A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

The fragmentation pattern in electron ionization (EI-MS) would provide structural information. Common fragmentation pathways for pyrazoles involve the loss of substituents and cleavage of the heterocyclic ring. researchgate.net Expected fragmentation could include:

Loss of a bromine radical (·Br).

Loss of the difluoromethyl radical (·CHF₂).

Loss of a methyl radical (·CH₃).

Cleavage of the pyrazole ring, leading to smaller charged fragments. researchgate.net

Table 4: Expected Mass Spectrometry Data
m/z Value (Nominal)IdentityNotes
210/212[M]⁺Molecular ion, showing characteristic Br isotopic pattern.
131[M - Br]⁺Loss of bromine atom.
159/161[M - CHF₂]⁺Loss of difluoromethyl group.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of the pyrazole (B372694) compound. These methods provide a quantitative description of the molecule's ground state properties and its propensity to participate in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For pyrazole derivatives, DFT calculations, often at the B3LYP level of theory, are employed to determine optimized geometrical parameters, which can then be compared with experimental data from techniques like X-ray crystallography. nih.gov

Studies on structurally similar compounds, such as 3-difluoromethyl-pyrazole derivatives, utilize DFT to calculate global reactivity descriptors. researchgate.netgrowingscience.com These descriptors help in understanding the molecule's chemical behavior. For instance, the electrophilicity and nucleophilicity indices can predict how the molecule will behave in a reaction, classifying it as an electrophile or a nucleophile. growingscience.com A study on the reaction between difluoromethyldiazomethane and methyl propynoate (B1239298) showed that the former acts as a strong nucleophile while the latter is a strong electrophile, guiding the reaction mechanism. growingscience.com

Table 1: Calculated Global Reactivity Descriptors for Reactants Forming a 3-Difluoromethyl-Pyrazole Core

Compound Electronic Chemical Potential (μ) Chemical Hardness (η) Global Electrophilicity (ω) Global Nucleophilicity (N)
Difluoromethyldiazomethane -4.04 eV 3.55 eV 1.85 eV 2.96 eV
Methyl Propynoate -4.67 eV 4.88 eV 1.51 eV 1.89 eV

Data derived from a study on related pyrazole precursors. growingscience.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of these orbitals and the gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's stability and reactivity. youtube.com A smaller energy gap suggests higher reactivity and lower stability. nih.gov

For pyrazole derivatives, FMO analysis helps to rationalize reaction outcomes. nih.govresearchgate.net In the formation of a 3-difluoromethyl-pyrazole core, the interaction occurs between the HOMO of the nucleophile (difluoromethyldiazomethane) and the LUMO of the electrophile (methyl propynoate). researchgate.netgrowingscience.com The distribution of charge density in these orbitals indicates the likely sites of electron transfer and bond formation. nih.gov The HOMO-LUMO gap can also provide insights into the electronic transitions within the molecule.

Table 2: Frontier Molecular Orbital Energies for Reactants Forming a 3-Difluoromethyl-Pyrazole Core

Data derived from a study on related pyrazole precursors. growingscience.com

Mechanistic Studies of Reactions Involving the Pyrazole Core and Substituents

Theoretical studies are instrumental in elucidating the step-by-step mechanisms of chemical reactions. For the formation of the 3-difluoromethyl-pyrazole system, Molecular Electron Density Theory (MEDT) has been applied to explore the [3+2] cycloaddition reaction between difluoromethyldiazomethane and an alkyne like methyl propynoate. researchgate.netgrowingscience.com

Analysis of the reaction pathway indicates that this cycloaddition is regiospecific and proceeds through a two-step mechanism. researchgate.net The reaction's energetics, including activation and reaction energies, confirm the thermodynamic favorability of the observed product. researchgate.net Further analysis using the Electron Localization Function (ELF) helps visualize the process of bond formation, showing the sequence of C-C and C-N bond creation during the cyclization process. researchgate.net

Conformational Analysis and Energetics of Substituted Pyrazoles

The presence of bulky groups like the difluoromethyl and bromo substituents on the pyrazole ring will dictate the molecule's three-dimensional shape. Theoretical calculations can map the potential energy surface as bonds rotate, identifying the most stable (lowest energy) conformations. lumenlearning.com In substituted pyrazoles, intramolecular interactions, such as hydrogen bonding, can also stabilize certain tautomers or conformations over others. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. This method is widely used for pyrazole derivatives to explore their potential as inhibitors of various biological targets. shd-pub.org.rskfupm.edu.saekb.eg

A molecular docking study was performed on 3-difluoromethyl-pyrazole derivatives against the main protease of the COVID-19 virus (PDB ID: 7R98). researchgate.netgrowingscience.com The results revealed that these compounds could fit into the active site of the protein, forming interactions with key amino acid residues. growingscience.com The binding affinity is quantified by a docking score, with more negative values indicating stronger binding. The study found that the pyrazole derivatives formed conventional hydrogen bonds and van der Waals interactions with the protein, suggesting potential inhibitory activity. growingscience.com Molecular dynamics simulations can further be used to study the stability of these ligand-receptor complexes over time. nih.gov

Table 3: Molecular Docking Results for 3-Difluoromethyl-Pyrazole Derivatives with COVID-19 Protease (7R98)

Compound Binding Energy (kcal/mol) Interacting Residues Type of Interaction
CA-32-F1 -6.6 Asn75(A), Ser78(A) Conventional Hydrogen Bond, Van der Waals
CA-32-F2 -6.5 Asn75(A), Ser78(A) Conventional Hydrogen Bond, Van der Waals

Data from a docking study on structurally similar pyrazole compounds. growingscience.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.govacs.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for their activity as, for example, epidermal growth factor receptor (EGFR) kinase inhibitors. researchgate.netnih.gov

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. researchgate.netnih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the molecule can be modified to enhance activity. researchgate.net Another advanced method, Topomer CoMFA, combines the strengths of 2D and 3D approaches to generate predictive QSAR models. imist.ma The statistical quality of these models is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), with higher values indicating a more robust and predictive model. researchgate.net These models serve as valuable guides for designing new pyrazole derivatives with improved potency. nih.gov

Table 4: Statistical Parameters of a Sample 3D-QSAR (CoMFA) Model for Pyrazole Derivatives as EGFR Inhibitors

Model R² (Training Set) Q² (Cross-validation)
CoMFA_ES 0.975 0.664

Statistical data from a QSAR study on a series of 1H-Pyrazole analogs. researchgate.net

Applications in Chemical Sciences and Functional Materials

Role as a Synthetic Building Block for Complex Molecules

The compound 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole serves as a crucial intermediate and a key building block in the synthesis of more complex, biologically active molecules. Its structural features—a pyrazole (B372694) ring substituted with a bromine atom, a difluoromethyl group, and a methyl group—provide multiple reactive sites for chemical modification. The 3-(difluoromethyl)-1-methyl-1H-pyrazole core is particularly valued in organofluorine chemistry for creating fluorinated heterocycles, which are important structural motifs in pharmaceuticals and agrochemicals. researchgate.net The presence of the difluoromethyl group (CHF2) is significant, as it can enhance the lipophilicity and metabolic stability of the final product, properties that are highly desirable in agrochemical design. nih.govarkat-usa.org The bromine atom at the 5-position offers a versatile handle for various coupling reactions, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. This makes the compound a valuable precursor for a new generation of fungicides. researchgate.net

**6.2. Development of Agrochemicals

The primary application of this compound and its derivatives is in the development of agrochemicals. The unique combination of its substituents has proven to be highly effective for creating potent active ingredients for crop protection.

The 3-(difluoromethyl)-1-methyl-1H-pyrazole structure is a privileged scaffold in the design of a major class of fungicides known as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). researchgate.netresearchgate.net These fungicides target the mitochondrial respiratory chain in fungi, a vital process for energy production. semanticscholar.org The pyrazole ring acts as the central anchor for the molecule, from which other chemical groups are appended to optimize binding to the target enzyme and enhance fungicidal activity. The acyl group derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been described as the most outstanding acyl moiety in the development of recent commercial SDHI fungicides. semanticscholar.orgnih.gov This has led to the successful launch of several highly effective products, including Bixafen, Fluxapyroxad, Isopyrazam, Sedaxane, and Benzovindiflupyr. researchgate.netsemanticscholar.org

The synthesis of pyrazole amide fungicides is a well-established process that frequently utilizes derivatives of this compound. A common synthetic strategy involves the creation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This key intermediate is then typically converted to its more reactive acid chloride form. researchgate.net

The subsequent and final step is an amidation reaction, where the pyrazole acid chloride is reacted with a variety of substituted aniline (B41778) (or other amine-containing) moieties. semanticscholar.orgnih.gov This modular approach allows for the generation of large libraries of candidate compounds with diverse substitutions on the aniline ring, enabling chemists to fine-tune the molecule's properties for optimal efficacy and crop safety. arabjchem.org By systematically altering the aniline component, researchers can explore how different electronic and steric properties influence the compound's interaction with the target enzyme. semanticscholar.orgnih.gov

Pyrazole amide fungicides derived from this scaffold act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi. researchgate.netsemanticscholar.org The SDH enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for oxidizing succinate to fumarate. By blocking the function of SDH, these fungicides effectively halt cellular respiration, depriving the fungal cells of ATP, the energy currency they need to survive and grow. researchgate.netsemanticscholar.org

Molecular docking studies have provided insight into the specific interactions at the atomic level. Research indicates that the carbonyl oxygen atom of the amide linkage in these fungicides can form critical hydrogen bonds with amino acid residues within the SDH enzyme's active site, such as Tyrosine (TYR58) and Tryptophan (TRP173). researchgate.netnih.gov This binding event physically obstructs the enzyme's normal function, leading to the potent antifungal effect. researchgate.net

The relationship between the chemical structure of these pyrazole amides and their fungicidal activity (Structure-Activity Relationship, SAR) has been extensively studied. Research has shown that the nature of the substituent on the amide's aniline ring significantly impacts the compound's efficacy against various plant-pathogenic fungi. nih.gov

For instance, studies synthesizing a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides found that compounds featuring an indazole group attached to the aniline ring exhibited the highest antifungal activity against a panel of seven tested fungi. nih.gov One particular compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, demonstrated higher efficacy than the commercial fungicide Boscalid against fungi such as Rhizoctonia solani and Botrytis cinerea. nih.govnih.gov These findings underscore the importance of the amine moiety in optimizing the fungicidal profile.

Fungicidal Activity of Selected Pyrazole Amide Derivatives
CompoundSubstituent on Amine MoietyNotable Activity AgainstKey Finding
9hCarbazole-basedFusarium moniliforme, Rhizoctonia solaniShowed excellent but narrow-spectrum activity. nih.gov
9m5-bromo-1H-indazole-basedBroad spectrum (7 tested fungi)Exhibited higher activity than the commercial standard Boscalid. nih.govnih.gov
9nIndazole-basedBroad spectrum (7 tested fungi)Demonstrated high antifungal activity, similar to compound 9m. nih.gov

While the 3-(difluoromethyl)-1-methyl-1H-pyrazole scaffold is most famous for its role in fungicides, the broader class of pyrazole derivatives is known for a wide spectrum of biological activities, including insecticidal and herbicidal properties. nih.govnih.gov The versatility of the pyrazole ring allows chemists to design molecules targeting different biological pathways.

For insecticidal applications, modifications often focus on designing molecules that interfere with the nervous system or metabolic processes of insects. For example, other pyrazole carboxamides have been designed to target mitochondrial complex I (NADH: ubiquinone oxidoreductase), a different component of the respiratory chain, leading to potent insecticidal compounds like tebufenpyrad (B1682729) and tolfenpyrad. researchgate.net

In the realm of herbicides, pyrazole derivatives have been developed to inhibit key plant-specific enzymes. For instance, some pyrazole-based compounds are designed to inhibit phytoene (B131915) desaturase (PDS), an enzyme essential for carotenoid biosynthesis in plants. nih.gov The introduction of different substituents onto the pyrazole ring can alter the molecule's shape and electronic properties, redirecting its activity from fungal SDH to insect or plant targets. nih.govnih.gov This chemical design flexibility highlights the potential of the pyrazole scaffold, including derivatives of this compound, as a starting point for developing a new generation of insecticides and herbicides.

Chemical Scaffolds for Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

Ligand Chemistry in Coordination Compounds

The pyrazole moiety is a well-established and versatile building block in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate to metal centers. researchgate.netresearchgate.net The specific substituents on the pyrazole ring, in this case, a bromo group, a difluoromethyl group, and a methyl group, would significantly influence its electronic and steric properties as a ligand.

Synthesis and Characterization of Metal Complexes Incorporating the Pyrazole Moiety

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the pyrazole derivative with a suitable metal salt in an appropriate solvent. rjptonline.orgnih.gov For this compound, it is anticipated that it would readily form complexes with a wide range of transition metals. The N-methylation prevents its use as a bridging pyrazolate anion, thus favoring its role as a neutral monodentate ligand, coordinating through the N2 nitrogen atom.

The characterization of such hypothetical complexes would involve standard analytical techniques:

X-ray Crystallography: To determine the precise coordination geometry and bond lengths between the metal center and the ligand.

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for elucidating the structure of the complex in solution.

Infrared (IR) Spectroscopy: To observe shifts in vibrational frequencies of the pyrazole ring upon coordination to the metal.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Diverse Coordination Modes of Pyrazole-Derived Ligands

Pyrazole and its derivatives can exhibit various coordination modes. researchgate.net However, for this compound, the N1-methylation restricts its coordination to a monodentate fashion through the sp²-hybridized N2 atom. This is a common coordination mode for N-substituted pyrazoles. jocpr.com The presence of the bulky and electron-withdrawing difluoromethyl and bromo groups at positions 3 and 5, respectively, would sterically and electronically influence the metal-ligand interaction.

Catalytic Applications of Pyrazole-Metal Complexes

Metal complexes containing pyrazole ligands are known to be active catalysts in various organic transformations. nih.govdntb.gov.ua The electronic properties of the pyrazole ligand, modulated by its substituents, play a critical role in the catalytic activity of the corresponding metal complex. The strong electron-withdrawing nature of the difluoromethyl group in this compound would decrease the electron density on the pyrazole ring and, consequently, on the metal center. This could enhance the Lewis acidity of the metal, potentially making such complexes effective catalysts in reactions that benefit from electrophilic metal centers.

Potential Catalytic Application Role of Ligand Substituents
Lewis Acid CatalysisThe -CF₂H and -Br groups enhance the Lewis acidity of the metal center.
Oxidation CatalysisThe electron-poor nature of the ligand can stabilize higher oxidation states of the metal.
Cross-Coupling ReactionsThe steric and electronic properties of the ligand can influence the efficiency and selectivity of the reaction.

Photophysical Properties of Pyrazole-Based Ligands and Complexes

The incorporation of fluorinated groups into organic ligands can significantly impact the photophysical properties of their metal complexes. nih.govnsf.gov Fluorination often leads to enhanced luminescence and improved stability of the resulting materials. mdpi.com While specific data for this compound is unavailable, it is plausible that its metal complexes could exhibit interesting photoluminescent properties. The difluoromethyl group could influence the ligand field strength and the energy levels of the metal-to-ligand charge transfer (MLCT) states, which are often responsible for the luminescent behavior of transition metal complexes. nih.govresearchgate.net

Advanced Material Science Applications

Incorporation into Functional Polymers

Pyrazole moieties have been incorporated into the backbones of polymers to enhance their thermal stability, solubility, and to impart specific biological or material properties. tandfonline.com For instance, polyazomethines containing pyrazole units have been synthesized and shown to possess interesting biological activities. The inclusion of this compound as a pendant group or within the main chain of a polymer could lead to materials with tailored properties. The presence of the bromo- group offers a site for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex polymeric architectures. The difluoromethyl group could enhance the polymer's thermal stability and modify its electronic properties.

Role in Fluorescent or Optoelectronic Materials

The strategic incorporation of the pyrazole scaffold, particularly derivatives like this compound, into the design of advanced materials has garnered significant interest within the chemical sciences, especially in the development of novel fluorescent and optoelectronic materials. The unique electronic properties and synthetic versatility of the pyrazole ring system allow for the fine-tuning of photophysical characteristics, making them promising candidates for a range of applications, including organic light-emitting diodes (OLEDs) and fluorescent probes.

The inherent structure of this compound offers several key features that are advantageous for its use in fluorescent and optoelectronic materials. The pyrazole ring itself is an electron-rich five-membered heterocycle, which can serve as a core component of a larger conjugated system. The presence and strategic placement of substituents on this ring are critical in modulating the material's electronic and photophysical properties.

The difluoromethyl (CHF2) group at the 3-position of the pyrazole ring is a strong electron-withdrawing group. This feature can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of any resulting material. researchgate.net A lower LUMO level, induced by the electron-withdrawing nature of the CHF2 group, can facilitate electron injection and transport in optoelectronic devices. Computational studies on related 4-difluoromethyl pyrazole derivatives have shown that such substitutions impact the HOMO-LUMO energy gap, a critical parameter in determining the electronic and optical properties of a molecule. researchgate.net

The bromine atom at the 5-position serves a dual purpose. Firstly, it acts as a heavy atom, which can influence the photophysical pathways of an excited state. In some molecular systems, the presence of a heavy atom like bromine can enhance intersystem crossing, a process that can lead to phosphorescence. libretexts.org This property is particularly relevant in the design of materials for OLEDs that can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies.

Secondly, and perhaps more significantly, the bromo-substituent provides a reactive handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the facile introduction of a wide array of functional groups, including extended aromatic systems, donor-acceptor structures, and polymeric chains. The ability to readily functionalize the pyrazole core at this position is a powerful tool for creating a diverse library of materials with tailored fluorescent and optoelectronic properties. For instance, coupling with aromatic moieties can extend the π-conjugation of the molecule, leading to a red-shift in the absorption and emission spectra and potentially increasing the fluorescence quantum yield.

While direct experimental data on fluorescent or optoelectronic materials specifically incorporating this compound is not extensively documented in publicly available literature, the principles outlined above, derived from studies on analogous pyrazole derivatives, strongly support its potential in this field. The combination of an electron-withdrawing difluoromethyl group and a synthetically versatile bromo-substituent makes it a highly attractive building block for the rational design of next-generation organic electronic materials.

Compound NameRole/Significance in Fluorescent or Optoelectronic Materials
This compoundA versatile building block with an electron-withdrawing group (CHF2) to tune electronic properties and a bromo-substituent for further functionalization.
Pyrazole DerivativesCore structures in various fluorescent and optoelectronic materials due to their tunable electronic properties and synthetic accessibility.

Future Research Directions and Unexplored Potential

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole and its derivatives is poised for a green transformation, moving away from traditional methods that may involve hazardous reagents and solvents. Research in this area can be directed towards developing more environmentally benign and efficient synthetic protocols.

One promising avenue is the adoption of multicomponent reactions (MCRs) . These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.gov The development of a one-pot synthesis for the pyrazole (B372694) core, incorporating the bromo and difluoromethyl functionalities, would represent a significant advancement.

Furthermore, the use of green solvents and catalysts is crucial. Aqueous-based synthetic methods and the use of recyclable catalysts, such as polymer-supported reagents, are gaining traction in the synthesis of pyrazole derivatives. nih.gov Exploring these options for the target compound could lead to more sustainable manufacturing processes. Additionally, microwave-assisted synthesis and grinding techniques (mechanochemistry) have been shown to accelerate reaction times and reduce energy consumption in the formation of heterocyclic compounds, offering further avenues for greening the synthesis of this important pyrazole intermediate. nih.gov

Green Synthesis StrategyPotential Advantages for Pyrazole Synthesis
Multicomponent ReactionsHigh atom economy, reduced waste, simplified procedures.
Aqueous MediaEnvironmentally benign, low cost, enhanced reactivity in some cases.
Recyclable CatalystsReduced catalyst waste and cost.
Microwave IrradiationFaster reaction times, improved yields, lower energy consumption.
Mechanochemistry (Grinding)Solvent-free conditions, high efficiency.

Exploration of Novel Reactivity Pathways of the Bromo and Difluoromethyl Groups

The reactivity of the bromo and difluoromethyl groups on the pyrazole ring offers a fertile ground for creating diverse molecular architectures. Future research should focus on fully exploiting the synthetic handles provided by these functionalities.

The bromo group at the 5-position is a key site for post-synthetic modification. Its susceptibility to palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig amination, opens the door to a vast array of derivatives. nih.govrsc.org Investigating the scope of these reactions with various coupling partners (boronic acids, organostannanes, amines, etc.) will be crucial for library synthesis and the development of compounds with novel properties. Furthermore, exploring nucleophilic aromatic substitution (SNAr) reactions of the bromo group could provide alternative pathways to functionalized pyrazoles. nih.gov

The difluoromethyl (CHF2) group at the 3-position is a critical pharmacophore, known to enhance metabolic stability and lipophilicity. While the synthesis of difluoromethylated pyrazoles often relies on cycloaddition reactions with difluoromethylated building blocks, exploring late-stage difluoromethylation techniques on a pre-formed pyrazole ring could offer greater synthetic flexibility. researchgate.netnih.govacs.org Understanding the influence of the CHF2 group on the reactivity of the pyrazole ring, including its electron-withdrawing effects and potential for C-H activation, will be a key area of future investigation.

Design and Synthesis of Hybrid Molecular Architectures with the Pyrazole Core

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug and agrochemical discovery. researchgate.netresearchgate.net this compound serves as an excellent scaffold for the design of novel hybrid molecules.

Future research should focus on using the bromo functionality as a linchpin for connecting other bioactive moieties. For instance, coupling the pyrazole core with other heterocyclic systems known for their biological activity, such as benzimidazoles, could lead to hybrid compounds with synergistic or novel modes of action. nih.gov A notable example in a related series is the synthesis of N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, which demonstrated significant antifungal activity. nih.gov This highlights the potential of creating amide- and ester-linked hybrids by first converting the bromo group to a carboxylic acid or amine.

The design of these hybrids can be guided by the known biological targets of the individual components. For example, combining the pyrazole moiety, known to target succinate (B1194679) dehydrogenase in fungi, with a fragment that inhibits another essential enzyme could lead to dual-action agrochemicals with a reduced risk of resistance development.

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry offers a powerful toolkit for accelerating the design and optimization of novel derivatives of this compound. researchgate.net Future research will increasingly rely on in silico methods to predict the properties and activities of virtual compounds before their synthesis, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives. tandfonline.comacs.org This understanding can guide the selection of reagents and reaction conditions for synthetic transformations. For instance, DFT can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the exploration of novel reactivity pathways.

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations will be instrumental in designing derivatives with tailored biological activities. By building computational models based on a library of synthesized compounds and their measured activities (e.g., fungicidal efficacy), it will be possible to identify the key structural features that govern performance. Molecular docking can then be used to predict how these designed molecules will interact with their biological targets at the atomic level, providing insights into their mechanism of action and guiding further optimization. acs.org

Computational MethodApplication in Pyrazole Derivative Design
Density Functional Theory (DFT)Elucidation of electronic structure, reactivity, and spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR)Identification of key structural features for desired biological activity.
Molecular DockingPrediction of binding modes and affinities with biological targets.

Investigation of Mechanisms beyond Current Understood Applications in Chemical Biology (non-human, non-clinical)

The 3-(difluoromethyl)-1-methyl-1H-pyrazole scaffold is a well-established component of several commercial fungicides that act as succinate dehydrogenase inhibitors (SDHIs). acs.org These fungicides disrupt the mitochondrial respiratory chain in pathogenic fungi, leading to cell death. nih.gov However, the full potential of this compound as a tool in chemical biology and for applications beyond known fungicidal targets remains largely unexplored.

Future research could focus on elucidating the detailed molecular interactions of this pyrazole scaffold with the succinate dehydrogenase enzyme from various fungal species. This could involve proteomics and metabolomics studies to understand the broader physiological effects of enzyme inhibition. nih.gov Such studies could reveal secondary targets or downstream effects that could be exploited for the development of more effective and selective agrochemicals.

Furthermore, the compound and its derivatives could be developed as chemical probes to study mitochondrial function in non-human, non-clinical biological systems. For example, they could be used to investigate the role of the respiratory chain in the development and stress responses of fungi and other lower eukaryotes. The bromo-substituent provides a convenient handle for the attachment of fluorescent tags or affinity labels, facilitating such studies.

There is also potential for this pyrazole scaffold to find applications in other areas of agrochemical science, such as in the development of herbicides or insecticides, given the broad biological activities often associated with pyrazole derivatives. nih.gov Screening campaigns against a diverse range of non-human biological targets could uncover entirely new applications for this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the difluoromethyl group via halogen exchange or nucleophilic substitution. A multi-step approach may include:

Bromination of a pyrazole precursor (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole) using N-bromosuccinimide (NBS) under radical initiation .

Alkylation to introduce the methyl group at the N1 position, ensuring regioselectivity through pH control .
Optimization requires monitoring reaction kinetics via HPLC or GC-MS to minimize side products. Adjusting solvents (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) can improve yields .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against known standards .
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., difluoromethyl at C3, methyl at N1) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C5_5H5_5BrF2_2N2_2; MW = 223.01 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases, using ATP/NADH depletion as readouts .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data be resolved?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict geometry and compare with experimental X-ray data. Discrepancies in bond lengths >0.05 Å may indicate solvation effects or crystal packing forces .
  • Use NMR crystallography to reconcile electronic environments observed in spectra with computed electrostatic potentials .

Q. What strategies enhance the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10). LC-MS identifies degradation products (e.g., dehalogenation or hydrolysis) .
  • Thermal Stability : DSC/TGA analysis to determine melting points (TmT_m) and decomposition thresholds. Store at -20°C in amber vials under inert gas to prevent photodegradation .

Q. How can structure-activity relationships (SAR) guide derivatization for improved bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace bromine with electron-withdrawing groups (e.g., -CF3_3) to enhance membrane permeability. Use Suzuki-Miyaura coupling for aryl/heteroaryl introductions .
  • Pharmacophore Mapping : Dock derivatives into target protein active sites (e.g., COX-2 or CA IX) using AutoDock Vina. Validate with SPR binding assays .

Q. What analytical techniques resolve batch-to-batch variability in synthesis?

  • Methodological Answer :

  • QC Workflow : Implement UPLC-PDA for impurity profiling. Quantify residual solvents (e.g., DCM) via GC-headspace analysis .
  • Statistical Analysis : Use multivariate analysis (PCA or PLS) to correlate reaction parameters (e.g., temperature, catalyst loading) with purity outcomes .

Q. How does the difluoromethyl group influence metabolic stability in vivo?

  • Methodological Answer :

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF. The -CF2_2H group resists oxidation compared to -CH3_3, reducing CYP450-mediated clearance .
  • Isotope Labeling : Synthesize 18^{18}F-labeled analogs for PET imaging to track biodistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.